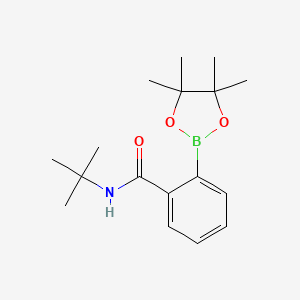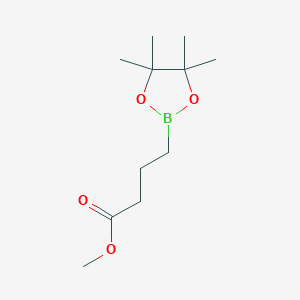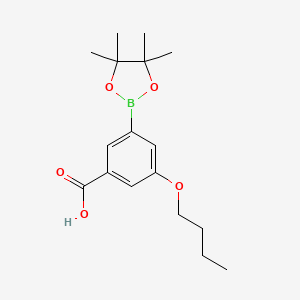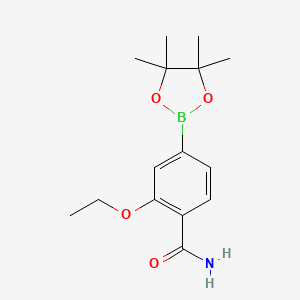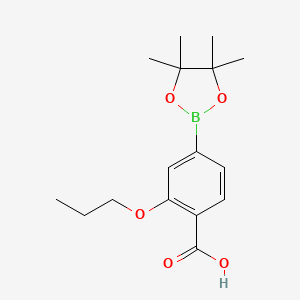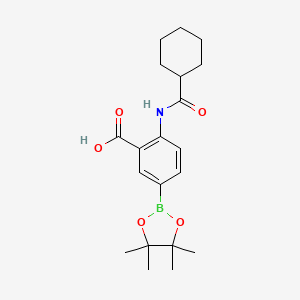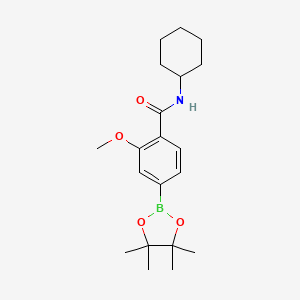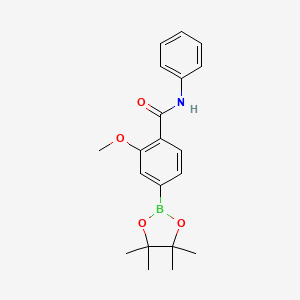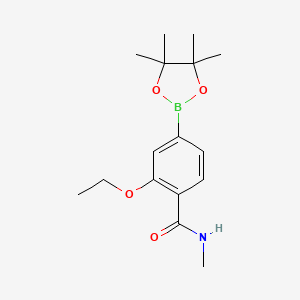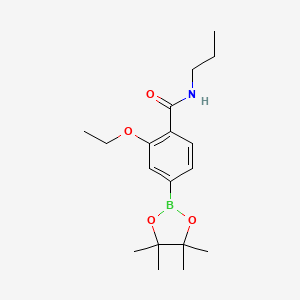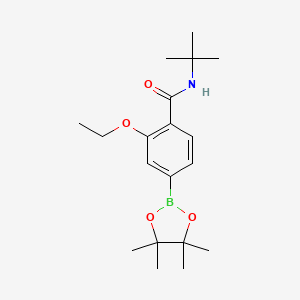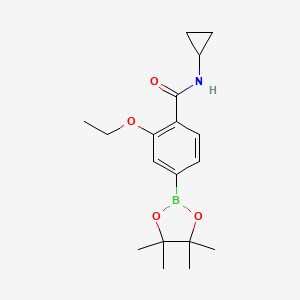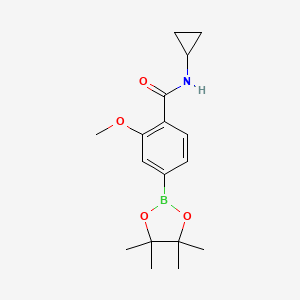
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C17H24BNO4. This compound is notable for its inclusion of a boronic ester group, which is a key functional group in many organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: This can be achieved through the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amidation: The resulting boronic ester is then reacted with cyclopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo several types of chemical reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic ester group can be oxidized to form a phenol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl compounds: From Suzuki–Miyaura coupling.
科学研究应用
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form stable biaryl linkages.
Material Science: Used in the synthesis of organic materials with specific electronic properties.
作用机制
The primary mechanism of action for N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is formed.
相似化合物的比较
Similar Compounds
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with different substituents on the benzamide ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a chloro and methyl group instead of a methoxy group.
Uniqueness
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
属性
IUPAC Name |
N-cyclopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-6-9-13(14(10-11)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTRSEACYDJYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B7957973.png)
![2-Chloro-n-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B7957983.png)
